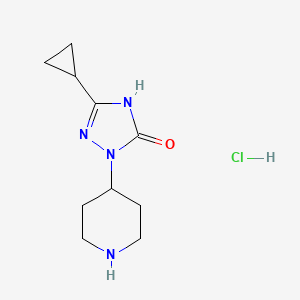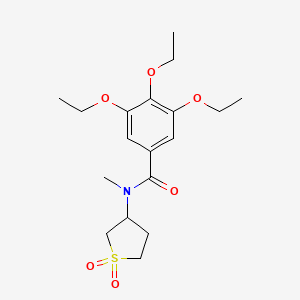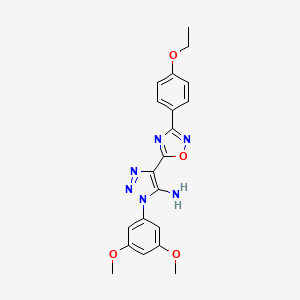
5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one;hydrochloride” is a complex organic molecule that contains several functional groups including a cyclopropyl group, a piperidine ring, and a 1,2,4-triazole ring . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperidine ring and a 1,2,4-triazole ring suggests that this compound could have interesting structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The piperidine and 1,2,4-triazole rings could potentially undergo a variety of reactions, including electrophilic substitution or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a piperidine ring could impact its basicity, while the 1,2,4-triazole ring could affect its acidity .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Crystal Structure : The compound related to 5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one; hydrochloride has been synthesized and its crystal structure determined. This compound is derived from a bioactive molecule, suggesting its importance in biological studies and molecular modeling (Thimmegowda et al., 2009).
Chemical Synthesis and Properties
Stereoselective Synthesis : Research demonstrates approaches to synthesizing trisubstituted piperidines, crucial for understanding the chemical properties and potential applications of related compounds (Cariou et al., 2006).
Solubility and Partitioning : A study on a novel antifungal compound from the 1,2,4-triazole class reveals insights into the solubility thermodynamics and partitioning processes in biologically relevant solvents. This knowledge can be applied to similar compounds for understanding their behavior in biological systems (Volkova et al., 2020).
Biological Relevance and Applications
- Water-Soluble Derivatives : Research into pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, structurally related to 5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one, demonstrates the importance of water solubility in biological applications. These studies are vital for the development of intravenous formulations (Baraldi et al., 2012).
Miscellaneous Applications
Ligand Development : Research into 4-Heterocyclylpiperidines as selective ligands for the human dopamine D4 receptor highlights the potential of structurally similar compounds in developing selective receptor ligands, which could be applied in neuroscience and pharmacology (Rowley et al., 1997).
Inhibition of Cholesterol Biosynthesis : A study on BIBB 515, a compound structurally related to 5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one, demonstrates its use as an inhibitor of 2,3-oxidosqualene cyclase, indicating the potential of similar compounds in lipid-lowering therapy (Eisele et al., 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c15-10-12-9(7-1-2-7)13-14(10)8-3-5-11-6-4-8;/h7-8,11H,1-6H2,(H,12,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEZUWWLVGLORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2)C3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2645368.png)



![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2645374.png)

![3-benzyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2645379.png)
![methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2645380.png)
![1-{4-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2645381.png)

